molecular formula C9H10BrFO2 B13128321 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol

Katalognummer: B13128321
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: OKYFNIJDWJEBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol typically involves the reduction of 4-bromo-2-fluoro-3-methoxybenzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products:

  • Oxidation can yield 4-bromo-2-fluoro-3-methoxybenzaldehyde or 4-bromo-2-fluoro-3-methoxyacetophenone.
  • Reduction can produce 1-(4-bromo-2-fluoro-3-methoxyphenyl)ethane.
  • Substitution reactions can lead to various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity. Detailed studies on its molecular pathways are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethane
  • 4-Bromo-2-fluoro-3-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-3-methoxyacetophenone

Uniqueness: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C9H10BrFO2

Molekulargewicht

249.08 g/mol

IUPAC-Name

1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10BrFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3

InChI-Schlüssel

OKYFNIJDWJEBME-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=C(C=C1)Br)OC)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.